4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
The compound 4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic molecule featuring a triazolopyridazine core linked to a pyrimidine ring via a piperazine bridge. Key structural attributes include:
- Methylsulfanyl substituent: A sulfur-containing group that may enhance lipophilicity and influence metabolic stability.
- Piperazine linker: Facilitates conformational flexibility and solubility, commonly used in medicinal chemistry to optimize pharmacokinetics.
Properties
IUPAC Name |
3-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-11-10-15(18-16(17-11)25-3)23-8-6-22(7-9-23)14-5-4-13-20-19-12(2)24(13)21-14/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRJUWCJICXDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazolopyridazine-Based Bromodomain Inhibitors
Example Compound: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) .
| Parameter | Target Compound | AZD5153 |
|---|---|---|
| Core Structure | Triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine |
| Linker | Piperazine | Piperidine-phenoxyethyl-piperazine |
| Key Substituents | Methylsulfanyl (pyrimidine), methyl (triazolo) | Methoxy (triazolo), dimethylpiperazinone |
| Biological Activity | Not explicitly reported | BRD4 inhibitor; potent c-Myc downregulation and tumor growth inhibition |
| Pharmacokinetic Profile | Unknown | High oral bioavailability, optimized clearance |
The methylsulfanyl group in the target compound may offer metabolic advantages over methoxy groups due to reduced oxidative susceptibility .
Sulfur-Containing Heterocycles
Example Compounds :
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (39) .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide .
Key Insight : The methylsulfanyl group in the target compound balances lipophilicity and stability compared to sulfonyl/sulfinyl groups, which improve solubility but may reduce metabolic resistance .
Piperazine-Linked Derivatives
Example Compounds :
Impurity B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
Key Insight: The target compound’s triazolo[4,3-b]pyridazine core may face isomerization risks under certain conditions, unlike the stable triazolo[4,3-a]pyridinone in Impurity B(BP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
